Fmoc-Lys(IvDde)-OH

Vue d'ensemble

Description

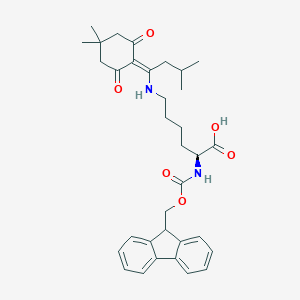

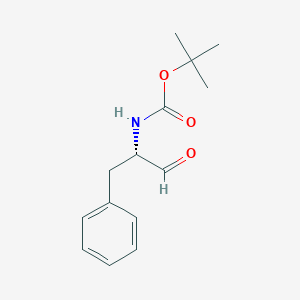

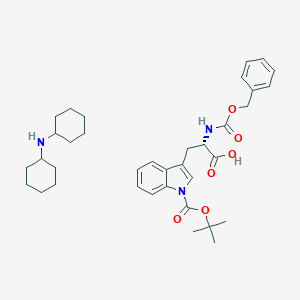

Fmoc-Lys(IvDde)-OH is a type of FMOC (9H-fluoren-9-ylmethoxycarbon) and N-IVDDE (1- (4,4-Dimethyl-2,6-dioxo-cyclohexylidene)-3-methyl-butyl) double protected amino acid (lysine). It is important during peptide manufacturing . It is especially useful for preparing peptides selectively modified on the Lys sidechain, such as peptides labeled peptides, PEGylated peptides or peptides cyclized through the Lys sidechain .

Synthesis Analysis

This compound is a novel tool for the synthesis of branched, cyclic and modified peptides by Fmoc SPPS. Following the introduction of this building block, the Fmoc group can be removed by treatment with piperidine in DMF enabling chain extension on the lysine side chain .Molecular Structure Analysis

This orthogonally-protected lysine derivative is based on the hindered Dde variant ivDde. It has very similar chemical properties to Fmoc-Lys (Dde)-OH, except that the side-chain ivDde group is considerably more stable to piperidine than Dde, and is less prone to migrate from protected to unprotected lysine side-chains .Chemical Reactions Analysis

The ivDde protective group possesses higher orthogonality regarding Boc and Fmoc in comparison to Dde . The side chain protecting group ivDde on Lysine is stable to piperidine/DMF and TFA but would be easily removed by hydrazine/DMF solution, which enables the side-chain protecting groups of other amino acid residues keep untouched when deprotecting this group .Physical And Chemical Properties Analysis

This compound is a white to slightly yellow to beige powder . It has an empirical formula of C34H42N2O6 and a molecular weight of 574.71 .Applications De Recherche Scientifique

Support de synthèse peptidique

Fmoc-Lys(IvDde)-OH est couramment utilisé comme support solide dans la synthèse peptidique. Il est particulièrement utile pour la synthèse de peptides modifiés sur la chaîne latérale, cycliques et ramifiés par Fmoc SPPS (Synthèse peptidique en phase solide). Le groupe ivDde peut être éliminé sélectivement, permettant une modification ultérieure du groupe amino ε-lysine .

Préparation de néoglycopeptides

Ce composé a été utilisé pour préparer des néoglycopeptides, qui sont étudiés comme vaccins potentiels contre le cancer. Les néoglycopeptides sont des peptides auxquels est attaché un groupe glucidique, ce qui peut contribuer à déclencher une réponse immunitaire .

Développement de lipopeptides

this compound est également utilisé dans le développement de lipopeptides, qui sont étudiés pour leurs propriétés antifongiques et comme vaccins potentiels contre le cancer. Les lipopeptides sont des molécules qui contiennent à la fois des composants lipidiques et peptidiques .

Formation d'hydrogel

Les hydrogels à base de peptides (PHG) constituent un autre domaine d'application de this compound. Ces hydrogels sont adaptés aux applications biologiques, biomédicales et biotechnologiques telles que l'administration de médicaments et les outils de diagnostic pour l'imagerie .

Mécanisme D'action

Target of Action

Fmoc-Lys(IvDde)-OH is a derivative of the amino acid lysine, which is used in the synthesis of peptides . The primary target of this compound is the peptide chain that is being synthesized. The role of this compound is to add a lysine residue to the peptide chain in a controlled manner .

Mode of Action

This compound is an orthogonally-protected lysine derivative based on the hindered Dde variant ivDde . It has very similar chemical properties to Fmoc-Lys(Dde)-OH, except that the side-chain ivDde group is considerably more stable to piperidine than Dde, and is less prone to migrate from protected to unprotected lysine side-chains . This compound is used in Fmoc solid-phase peptide synthesis (SPPS), where the Fmoc group is removed under basic conditions, allowing the free amine to react with the next activated amino acid .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in protein synthesis and modification. The ivDde protecting group can be selectively removed, leaving the peptide on resin and the remaining side chain protecting groups intact . This allows for the selective modification of the ε-lysine amino group .

Result of Action

The result of the action of this compound is the incorporation of a lysine residue into a peptide chain in a controlled manner. This allows for the synthesis of complex peptides with specific sequences and modifications .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of Fmoc removal and subsequent peptide bond formation can be affected by the pH, temperature, and solvent used in the reaction . Additionally, the stability of the ivDde protecting group can be influenced by the presence of other functional groups in the peptide chain .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Fmoc-Lys(IvDde)-OH plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins. The compound’s localization or accumulation may also be affected .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJJUCZESVFWSO-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454104 | |

| Record name | (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204777-78-6 | |

| Record name | (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-Lys(ivDde)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

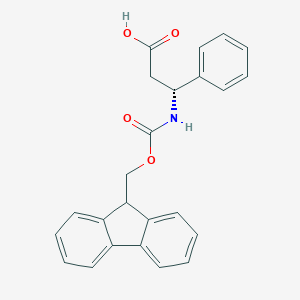

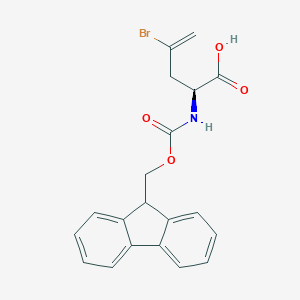

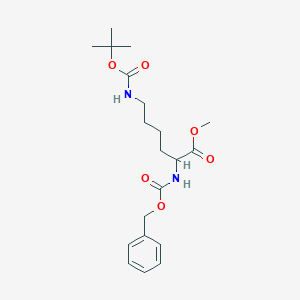

![(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B556971.png)

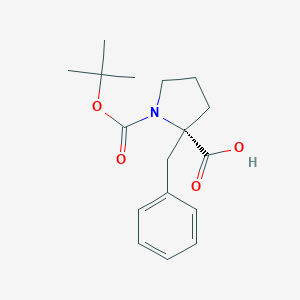

![(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B556976.png)